molecular formula C16H16N2O3S B4585146 allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B4585146
M. Wt: 316.4 g/mol
InChI Key: KEAJQAZYTAGKAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Formation from 4-Allyl-1,3-thiazol-5(4H)-ones : The compound can be synthesized from 4-allyl-4-methyl-2-phenyl-1,3-thiazol-5(4H)-one through certain reactions involving N-[1-(N, N-dimethylthiocarbamoyl)-1-methyl-3-butenyl]benzamid (Jenny & Heimgartner, 1989).

Molecular Structure Analysis

  • Molecular Conformation Studies : Studies on similar compounds, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, can provide insights into the molecular conformation of the compound , revealing aspects like crystal system and molecular interactions (Mohandas et al., 2019).

Chemical Reactions and Properties

  • Reactions with Nucleophiles : Related compounds, such as bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, have been shown to react with a series of nucleophiles, giving insights into potential reactions and properties of the compound (Mataka et al., 1992).

Physical Properties Analysis

  • Hydrogen-Bonded Structures : The physical properties of similar compounds, like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which show hydrogen-bonded chains and sheets, can help understand the physical properties of the compound (Portilla et al., 2007).

Chemical Properties Analysis

  • Electrophilic Cyclization Reactions : Studies on N-allyl-5-amino-1H-pyrazole-4-carboxamides, which undergo electrophilic cyclization, can shed light on the chemical properties and potential reactivity of allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate (Bondarenko et al., 2015).

Scientific Research Applications

Synthesis and Chemical Behavior

Allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate belongs to a class of compounds with potential in various chemical reactions and syntheses. Its structural features, especially the presence of the allyl group and the thiazole ring, make it a candidate for diverse chemical transformations.

  • Potential Antitumor Agents : Compounds structurally related to allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, specifically allyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, have been synthesized and evaluated for antitumor activity. However, under the conditions employed, these compounds did not exhibit significant antitumor effects (Andreani et al., 1983).

  • Formation of Thiazine Derivatives : Research involving compounds with similar structural elements to allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate has led to the formation of 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates from 4-allyl-1,3-thiazol-5(4H)-ones. This demonstrates the compound's potential as a precursor in synthesizing thiazine derivatives with possible biological activities (Jenny & Heimgartner, 1989).

  • Synthesis of Thiazines and Related Compounds : Allylic isothiuronium salts, similar in reactivity to the allyl group present in allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, have been used to synthesize 2-amino-5,6-dihydro-4H-1,3-thiazines and related compounds. This indicates the potential of allyl thiazole derivatives in synthesizing a variety of heterocyclic compounds (Cohen & Banner, 1977).

Applications in Material Science and Catalysis

The structural characteristics of allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, such as the allyl group and the thiazole ring, suggest potential applications in material science, catalysis, and as intermediates in the synthesis of complex molecules.

  • Formation of Thiazolines via Cyclization : Research has shown that allylic thiazolidines can be oxidized to form 3-thiazoline-carboxylates, indicating the potential of allyl thiazole derivatives in synthesizing thiazoline-based materials with potential applications in material science and catalysis (Fernandez et al., 2001).

  • Organometallic Complexes : The reactivity of allyl groups in forming organometallic complexes has been demonstrated, suggesting that compounds like allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate could serve as ligands or intermediates in the synthesis of organometallic compounds with applications in catalysis and organic synthesis (Huynh et al., 2006).

properties

IUPAC Name

prop-2-enyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-4-9-21-15(20)13-11(3)17-16(22-13)18-14(19)12-8-6-5-7-10(12)2/h4-8H,1,9H2,2-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAJQAZYTAGKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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